molecular formula C27H26N2O5S B12507674 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(2-phenylacetamido)methyl]sulfanyl}propanoic acid

2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(2-phenylacetamido)methyl]sulfanyl}propanoic acid

Cat. No.: B12507674
M. Wt: 490.6 g/mol
InChI Key: UBFAZPXACZPNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a phenylacetamido moiety. The presence of these functional groups makes it a versatile molecule in synthetic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The process often includes:

    Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.

    Formation of the thioether linkage: This step involves the reaction of a thiol with a halide or sulfonate ester to form the thioether bond.

    Coupling reactions: The protected amino acid is coupled with the phenylacetamido moiety using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Deprotection: The final step involves the removal of the Fmoc protecting group under basic conditions, typically using piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenylacetamido group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thioether derivatives.

    Substitution: Substituted phenylacetamido derivatives.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit proteases by binding to their active sites, thereby preventing substrate cleavage. The presence of the Fmoc group can also influence the compound’s interaction with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid: Similar structure but with a mercapto group instead of the phenylacetamido moiety.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((methylthio)methyl)propanoic acid: Contains a methylthio group instead of the phenylacetamido moiety.

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid is unique due to the combination of its Fmoc-protected amino acid backbone and the phenylacetamido moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2-phenylacetyl)amino]methylsulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c30-25(14-18-8-2-1-3-9-18)28-17-35-16-24(26(31)32)29-27(33)34-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,30)(H,29,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFAZPXACZPNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.